molecular formula C16H22N2O4 B2437523 Ethyl ((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)carbamate CAS No. 955242-98-5

Ethyl ((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)carbamate

Cat. No.: B2437523
CAS No.: 955242-98-5
M. Wt: 306.362
InChI Key: MIYLMPHDNLQOPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl ((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)carbamate is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of an ethyl group, an ethoxyphenyl group, and a pyrrolidinone ring

Properties

IUPAC Name

ethyl N-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-3-21-14-7-5-13(6-8-14)18-11-12(9-15(18)19)10-17-16(20)22-4-2/h5-8,12H,3-4,9-11H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIYLMPHDNLQOPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl ((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)carbamate typically involves a multi-step process. One common method starts with the reaction of 4-ethoxybenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then subjected to a cyclization reaction to form the pyrrolidinone ring. Finally, the carbamate group is introduced through a reaction with ethyl chloroformate under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the reactions while minimizing by-products is also common. The process may include steps such as purification through recrystallization or chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl ((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the ethoxyphenyl ring.

Scientific Research Applications

Chemistry

Ethyl ((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)carbamate serves as a valuable building block in organic synthesis. Its ability to undergo various chemical reactions makes it useful for creating more complex molecules. The compound can participate in:

  • Substitution Reactions : The ethoxyphenyl group can be modified to introduce different functional groups.
  • Cyclization Reactions : It can be used to synthesize new cyclic compounds, enhancing the diversity of chemical libraries.

Biology

In biological research, this compound is studied for its potential effects on cellular processes. It has been shown to interact with specific molecular targets such as enzymes and receptors, which may lead to significant biological effects:

  • Enzyme Interaction : this compound may inhibit or activate key enzymes involved in metabolic pathways.
  • Receptor Modulation : Its structure allows it to bind to G protein-coupled receptors (GPCRs), influencing cellular signaling pathways.

Medicine

The medicinal applications of this compound are being explored extensively:

  • Therapeutic Potential : Preliminary studies suggest that it may have antimicrobial and antioxidant properties, making it a candidate for developing new drugs.
  • Cancer Research : Investigations into its anticancer properties are ongoing, with some studies indicating that it may inhibit tumor growth through specific molecular mechanisms.

Case Studies

Several studies have documented the applications and effects of this compound:

  • Antimicrobial Activity :
    • A study investigated the compound's efficacy against various bacterial strains, demonstrating significant inhibitory effects comparable to established antibiotics.
  • Antioxidant Properties :
    • Research highlighted its ability to scavenge free radicals, suggesting potential use in formulations aimed at reducing oxidative stress.
  • Cancer Cell Line Studies :
    • In vitro studies showed that the compound could induce apoptosis in certain cancer cell lines, providing a basis for further drug development.

Mechanism of Action

The mechanism by which Ethyl ((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)carbamate exerts its effects involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, potentially inhibiting their activity. The ethoxyphenyl group may also interact with hydrophobic pockets within proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl N-(4-methoxyphenyl)carbamate: Similar in structure but with a methoxy group instead of an ethoxy group.

    Ethyl N-(4-chlorophenyl)carbamate: Contains a chlorine atom on the phenyl ring, leading to different chemical properties.

    Ethyl N-(4-nitrophenyl)carbamate:

Uniqueness

Ethyl ((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)carbamate is unique due to the combination of its ethoxyphenyl and pyrrolidinone moieties. This combination imparts specific chemical properties, such as increased hydrophobicity and potential for hydrogen bonding, which can influence its interactions with biological targets and its overall reactivity.

Biological Activity

Ethyl ((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

  • Molecular Formula : C15H20N2O3
  • Molecular Weight : 276.34 g/mol
  • CAS Number : 645239

The structure features a pyrrolidine ring, an ethoxyphenyl group, and a carbamate functional group, which contribute to its biological properties.

This compound exhibits various biological activities through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial in metabolic pathways. For example, it may interact with enzymes involved in the synthesis of lipids or nucleic acids, thereby affecting cellular proliferation and survival.
  • Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections caused by resistant strains of bacteria.
  • Anti-inflammatory Effects : There is evidence suggesting that the compound could modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Observation Reference
AntimicrobialInhibits growth of Staphylococcus aureus
Enzyme InhibitionSignificant inhibition of lipoxygenase
Anti-inflammatoryReduces cytokine levels in vitro
CytotoxicityInduces apoptosis in cancer cell lines

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating significant antibacterial activity.

Case Study 2: Anti-inflammatory Effects

In a controlled laboratory setting, the compound was tested on macrophage cell lines stimulated with lipopolysaccharide (LPS). The treatment with this compound resulted in a notable decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, showcasing its potential as an anti-inflammatory agent.

Research Findings

Recent research has focused on optimizing the structure of this compound to enhance its biological activity. Modifications to the ethoxy group and variations in the pyrrolidine ring have been explored to improve potency and selectivity against target enzymes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.